p-Nonyloxyaniline
Overview
Description
Synthesis Analysis
The synthesis of polymers and compounds with specific functional groups, such as p-Nonyloxyaniline, involves intricate chemical processes. While the exact synthesis of p-Nonyloxyaniline is not detailed in the available literature, insights from related polymer synthesis can be drawn. For instance, poly(butylene 2,5-furan dicarboxylate) represents a biobased alternative to traditional polymers, synthesized through melt-polycondensation, showcasing the complexity and precision required in chemical synthesis (Zhu et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds like p-Nonyloxyaniline plays a crucial role in determining their chemical behavior and applicability. The analysis of α,α′-Bis(arylimino)-2,3:5,6-bis(pentamethylene)pyridylcobalt chlorides provides insight into how molecular structure, such as square-pyramidal geometry around a metal center, can influence the properties and reactions of a compound (Du et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving p-Nonyloxyaniline-like structures often exhibit unique characteristics. For example, the synthesis of polysubstituted pyrroles through a domino reaction highlights the potential for creating complex molecules from simpler ones, a concept that could be applicable to the synthesis and functionalization of p-Nonyloxyaniline (Feng et al., 2013).
Physical Properties Analysis
The study of physical properties, such as thermal conductivity and structure, is vital for understanding how a compound like p-Nonyloxyaniline can be utilized in various applications. Research into non-covalent functionalized graphene/epoxy composites shows the impact of molecular modifications on the thermal conductivity of materials, offering parallels to how p-Nonyloxyaniline’s physical properties could be tailored for specific uses (Teng et al., 2011).
Chemical Properties Analysis
Analyzing the chemical properties, including reactivity and stability, of p-Nonyloxyaniline, can provide insights into its potential applications. The electrochemical synthesis and properties study of poly(aniline-co-diphenylamine and 5-aminosalicylic acid) showcases the complex interplay between structure and chemical behavior, suggesting avenues for exploring the chemical properties of p-Nonyloxyaniline (Mu, 2014).
Scientific Research Applications
1. Conductive Polymers and Electronics
p-Nonyloxyaniline, a derivative of aniline, is significant in the development of conductive polymers. An example is polyaniline (PANI), which has applications in alternative energy sources, transformers, erasable optical information storage, non-linear optics, and membranes. The polymerization of aniline, and subsequently polyaniline, is a redox process, influencing the polymer's properties and potential applications (Gospodinova & Terlemezyan, 1998).
2. Environmental and Health Impact Studies
Studies on compounds like nonylphenol, which are structurally related to p-Nonyloxyaniline, focus on their environmental and health impacts. Nonylphenol, for instance, is known as an environmental endocrine disruptor and has implications for ecological risk assessments (Gao et al., 2014).
3. Electrochemical Applications
The electrochemical behavior of compounds similar to p-Nonyloxyaniline, such as p-Nonylphenol, is explored for new treatment methods. For example, the electrochemical oxidation of p-Nonylphenol leads to the formation of electropolymerized films, useful in environmental treatments (Kuramitz et al., 2002).
4. Corrosion Inhibition
Derivatives of nonylphenol, like Polyoxyethylene nonylphenyl ether, are used as corrosion inhibitors. They have been tested in alkaline electrolytes for inhibiting zinc corrosion, indicating potential industrial applications in battery solutions (Deyab, 2015).
5. Sensor Technology
Polyaniline, related to p-Nonyloxyaniline, is used in sensor technology due to its pH-dependent properties. It's been applied in pH electrodes and coupled to reactions to create nonenzymatic sensors (Shoji & Freund, 2001).
6. Advanced Material Synthesis
The synthesis of advanced materials like graphene/epoxy composites leverages the non-covalent functionalization techniques involving pyrene molecules, which can be related to p-Nonyloxyaniline's chemical behavior. These materials show enhanced thermal conductivity and potential for various technological applications (Teng et al., 2011).
properties
IUPAC Name |
4-nonoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12H,2-8,13,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLBBFVOAHUASD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964549 | |
Record name | 4-(Nonyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nonyloxyaniline | |
CAS RN |
50262-67-4 | |
Record name | p-Nonyloxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Nonyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-n-Nonyloxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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